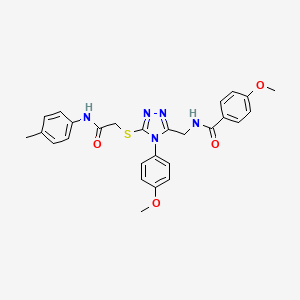

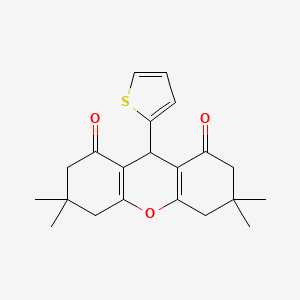

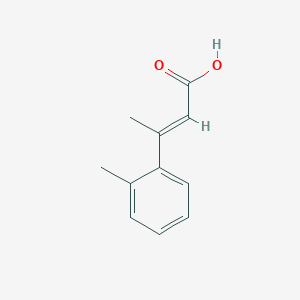

![molecular formula C7H4BrF3N4 B2708592 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1649478-34-1](/img/structure/B2708592.png)

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS RN®: 2177265-06-2 . It is produced by Combi-Blocks and is stored under freezing conditions .

Molecular Structure Analysis

The molecular formula of 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is C6H5BrN4 . It has a molecular weight of 213.03 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. The molecular weight of 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 213.03 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Synthesis and Structural Analysis

The research in this area focuses on the synthesis of complex triazolo[1,5-a]pyridine derivatives, which are of significant interest due to their diverse biological activities. For instance, one study detailed the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcasing the potential for creating structurally unique compounds through various chemical reactions (Hwang et al., 2006). Similarly, innovative methods for the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation have been developed, demonstrating a concise route to these compounds (Zheng et al., 2014).

Anticancer Activity

A noteworthy application is the discovery of triazolopyrimidines as anticancer agents, where derivatives of the triazolo[1,5-a]pyrimidine class were found to inhibit tumor growth through a unique mechanism of tubulin inhibition. This represents a promising direction for cancer treatment, highlighting the therapeutic potential of these compounds (Zhang et al., 2007).

Synthetic Versatility and Chemical Diversity

The chemical versatility of triazolo[1,5-a]pyridine compounds is further demonstrated in studies focusing on their synthesis and potential for further chemical modifications. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their subsequent rearrangement to [1,5-c] analogues showcases the adaptability of these compounds for diverse synthetic applications (Tang et al., 2014).

Antimicrobial Properties

In addition to their anticancer potential, some derivatives of the triazolo[1,5-a]pyridine class have been investigated for their antimicrobial properties. This includes the synthesis and evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, highlighting the broad spectrum of biological activities these compounds possess (Abunada et al., 2008).

Safety and Hazards

properties

IUPAC Name |

6-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N4/c8-3-1-2-4-13-6(12)14-15(4)5(3)7(9,10)11/h1-2H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVLYMLNJDFJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C(=C1Br)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

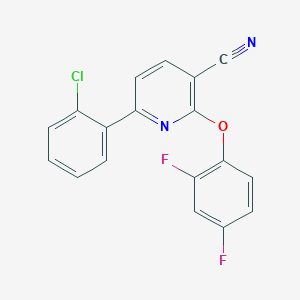

![2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2708511.png)

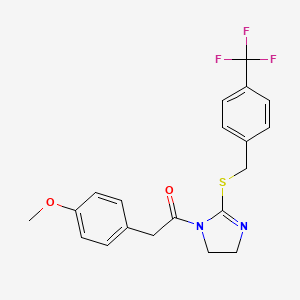

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2708512.png)

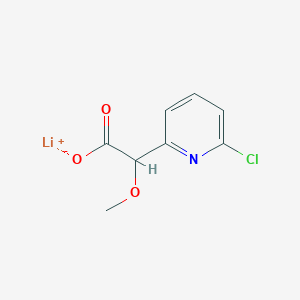

![butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2708520.png)

![N-[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2708526.png)

![2-((2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2708533.png)